molecular formula C19H18N4O4S B11026216 1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

Cat. No.: B11026216
M. Wt: 398.4 g/mol
InChI Key: LNIPAYGPSNEWNW-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound that features a furan ring, a thiadiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multiple steps. One common method involves the reaction of furan-2-carbaldehyde with appropriate reagents to form the furan-2-ylmethyl group. This is followed by the formation of the thiadiazole ring through cyclization reactions involving sulfur and nitrogen-containing reagents. The final step involves the formation of the pyrrolidine ring and the carboxamide group through condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

Major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydrothiadiazole derivatives, and various substituted furan and thiadiazole compounds .

Scientific Research Applications

1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The furan and thiadiazole rings can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(furan-2-ylmethyl)-3-(3-trifluoromethyl-phenyl)-urea
  • 1-(furan-2-ylmethyl)-3-(4-isopropyl-phenyl)-urea
  • N-(1-(furan-2-ylmethyl)-carbamoyl)-2-(4-meo-phenyl)-vinyl)-4-methyl-benzamide

Uniqueness

1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is unique due to its combination of furan, thiadiazole, and pyrrolidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18N4O4S/c24-17-9-13(10-23(17)11-15-7-4-8-26-15)18(25)20-19-22-21-16(28-19)12-27-14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,20,22,25)

InChI Key

LNIPAYGPSNEWNW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4

Origin of Product

United States

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